molecular formula C15H18O2 B11746185 1-Phenylcyclopentyl methacrylate

1-Phenylcyclopentyl methacrylate

Cat. No.: B11746185
M. Wt: 230.30 g/mol
InChI Key: SLEKBQNSDJIXOM-UHFFFAOYSA-N
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Description

1-Phenylcyclopentyl methacrylate is an organic compound with the molecular formula C15H18O2. It is a methacrylate ester derived from methacrylic acid and 1-phenylcyclopentanol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of functional polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylcyclopentyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-phenylcyclopentanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Phenylcyclopentyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form polymers.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 1-phenylcyclopentanol.

    Substitution: The methacrylate group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the methacrylate group.

Major Products Formed

    Polymerization: Polymers with methacrylate backbones.

    Hydrolysis: Methacrylic acid and 1-phenylcyclopentanol.

    Substitution: Substituted methacrylate derivatives.

Scientific Research Applications

1-Phenylcyclopentyl methacrylate has a wide range of applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties.

    Material Science: Incorporated into materials to enhance mechanical and thermal properties.

    Biomedical Applications: Potential use in drug delivery systems and biomedical devices due to its biocompatibility.

    Industrial Applications: Utilized in coatings, adhesives, and sealants for its excellent adhesion properties.

Mechanism of Action

The mechanism of action of 1-Phenylcyclopentyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group is highly reactive and can participate in free radical polymerization, leading to the formation of polymers with desired properties. The phenylcyclopentyl group provides steric hindrance, influencing the polymerization kinetics and the final properties of the polymer.

Comparison with Similar Compounds

Similar Compounds

    Methyl methacrylate: A widely used methacrylate monomer with similar polymerization properties.

    Ethyl methacrylate: Another methacrylate ester with comparable reactivity.

    Butyl methacrylate: Known for its flexibility and impact resistance in polymers.

Uniqueness

1-Phenylcyclopentyl methacrylate is unique due to the presence of the phenylcyclopentyl group, which imparts specific steric and electronic effects. This uniqueness can lead to polymers with distinct mechanical and thermal properties compared to other methacrylate esters.

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

(1-phenylcyclopentyl) 2-methylprop-2-enoate

InChI

InChI=1S/C15H18O2/c1-12(2)14(16)17-15(10-6-7-11-15)13-8-4-3-5-9-13/h3-5,8-9H,1,6-7,10-11H2,2H3

InChI Key

SLEKBQNSDJIXOM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1(CCCC1)C2=CC=CC=C2

Origin of Product

United States

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